methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
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Overview
Description
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is an organic compound with the molecular formula C19H12N2O and a molecular weight of 284.31138 . This compound is known for its unique structure, which includes a benzimidazole fused with an isoquinoline moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one typically involves multi-step reactions. One common method includes the condensation of benzimidazole chlorophosphide with benzimidazo[2,1-a]benz[de]isoquinolin-7-one . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and efficiency.
Chemical Reactions Analysis
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Due to its fluorescent properties, it is used in biological staining and imaging techniques.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the development of new drugs.
Industry: It is used in the production of organic semiconductors and other materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can be compared with other similar compounds such as:
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one: This compound lacks the methyl group but shares a similar core structure.
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one: This compound includes a chlorophenylthio group, adding different chemical properties.
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct chemical and biological activities.
Properties
CAS No. |
67920-93-8 |
---|---|
Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
17-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O/c1-11-9-10-13-17-12(11)5-4-6-14(17)19(22)21-16-8-3-2-7-15(16)20-18(13)21/h2-10H,1H3 |
InChI Key |
RNAVNJJFQSEMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Origin of Product |
United States |
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